2-Amino-5-chlorobenzonitrile
Overview
Description
2-Amino-5-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
From 2-aminobenzonitrile: One method involves the reaction of 2-aminobenzonitrile with N-chlorosuccinimide in acetonitrile.
From 5-chloroisatin-β-oxime: Another method involves the synthesis from 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate.
Industrial Production Methods: Industrial production typically involves the chlorination of 2-aminobenzonitrile using chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride. The reaction is carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitrobenzonitriles.
Reduction: Formation of aminobenzylamines.
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Biochemical Pathways
2-Amino-5-chlorobenzonitrile has been used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system . This suggests that it may play a role in the synthesis of benzothiadiazine derivatives, which are known to have various biological activities.
Pharmacokinetics
The compound has a molecular weight of 15258, which is within the range generally favorable for oral bioavailability .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known to be used in proteomics research , suggesting that it may have some influence on protein expression or function
Molecular Mechanism
It is known to participate in the synthesis of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system , suggesting that it may interact with biomolecules through binding interactions
Temporal Effects in Laboratory Settings
It is known to have a melting point of 96-99°C and a boiling point of 132-135°C , suggesting that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
It is known to participate in the synthesis of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system , suggesting that it may interact with certain enzymes or cofactors
Transport and Distribution
It is soluble in chloroform and dimethyl sulfoxide (DMSO) , suggesting that it may be transported and distributed via these solvents
Scientific Research Applications
2-Amino-5-chlorobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, dyes, and polymers.
Biology: It is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor antagonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzonitrile
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-nitrobenzonitrile
- 2-Amino-5-fluorobenzonitrile
Comparison: 2-Amino-5-chlorobenzonitrile is unique due to the specific positioning of the amino and chlorine groups, which imparts distinct reactivity and properties. Compared to 2-amino-4-chlorobenzonitrile, the position of the chlorine atom affects the electron density on the benzene ring, influencing its reactivity in substitution reactions. Similarly, the presence of different halogens or nitro groups in other compounds alters their chemical behavior and applications.
Properties
IUPAC Name |
2-amino-5-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRDWARBHMCOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022234 | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-60-1 | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5922-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-amino-5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-CHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY0X0082QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described for 2-amino-5-chlorobenzonitrile?
A1: The paper "Synthesis of 2‐Amino‐5‐chlorobenzonitrile" [] focuses on developing a cost-effective and accessible synthesis route for this compound. While the specific method is not detailed in the abstract, the research emphasizes utilizing "cheaper and easily available raw materials" []. This suggests a focus on improving the practicality and affordability of producing this compound, which could be beneficial for large-scale production or research applications.
Q2: How is this compound used in the synthesis of Ibrolipim analogs?
A2: The research paper "Synthesis of Lipoprotein Lipase Activator Ibrolipim Analogs" [] describes using this compound as a building block in a multi-step synthesis of novel Ibrolipim analogs. Specifically, it reacts with diethyl 4-(chlorocarbonyl)benzylphosphonate and subsequently with sodium azide to yield the final compound 4-{[4-chloro-2-(1H-tetrazol-5-yl)phenyl]carbamoyl}benzylphosphonate []. This highlights the role of this compound as a valuable intermediate in synthesizing potentially bioactive compounds.
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